Methoxy(benzene-d5)

Description

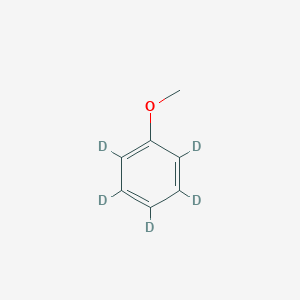

Methoxy(benzene-d5), also known as deuterated anisole, is an organic compound with the formula C6D5OCH3. It is a colorless liquid with a smell reminiscent of anise seed. This compound is a deuterated form of methoxybenzene (anisole), where the hydrogen atoms on the benzene ring are replaced with deuterium atoms. Deuterium is a stable isotope of hydrogen, making Methoxy(benzene-d5) useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXTESZEPMUJZ-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480547 | |

| Record name | Methoxy(benzene-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50629-14-6 | |

| Record name | Methoxy(benzene-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50629-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Isotopic Purity | Yield |

|---|---|---|---|---|

| Williamson Synthesis | High purity, scalable | Multi-step, expensive deuterated reagents | 95% | 75–85% |

| Fe-Catalyzed Deuteration | Single-step, kilogram-scale | Requires high-pressure H₂ | >90% | 80–90% |

| Pd-Catalyzed Coupling | Functional group tolerance | Moderate yields | 95% | 60–75% |

| Acid-Catalyzed Exchange | Simple setup | Low isotopic incorporation | 50–60% | N/A |

Optimization Strategies

- Catalyst Design : Bimetallic catalysts (e.g., Pt-Ru) improve D₂O activation efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance methyl halide reactivity in Williamson synthesis.

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during phenoxide formation.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The methoxy group strongly activates the aromatic ring, directing incoming electrophiles to ortho and para positions. Key reactions include:

Deuterium substitution marginally reduces reaction rates compared to non-deuterated anisole due to kinetic isotope effects, though positional selectivity remains unchanged .

Radical-Mediated Reactions

Methoxy(benzene-d5) participates in radical pathways under photolytic or thermal conditions:

Hydroxyl Radical (- OH) Reactions

-

Mechanism : Competitive pathways:

| Temperature (K) | Dominant Pathway | Products |

|---|---|---|

| 299–350 | H-Abstraction | Phenol-d5 + CH₃O- |

| >350 | Ring Addition | Bicyclic intermediates → Benzene-d5 + CO |

Thermal Decomposition and Pyrolysis

At elevated temperatures (400–650°C), Methoxy(benzene-d5) undergoes bond cleavage and rearrangement:

| Temperature (°C) | Primary Pathways | Products |

|---|---|---|

| 400–500 | O-CH₃ bond cleavage | Phenoxy-d5 + CH₃- |

| 550–650 | Ring fragmentation | Benzene-d5, CH₃CO (via keto-enol tautomerism) |

Deuterium labeling stabilizes C-D bonds, delaying decomposition by ~20–30°C compared to non-deuterated analogs .

Reduction

-

Catalytic Hydrogenation :

-

Pd/C, H₂ → Cyclohexanol-d5 (retains deuterium at ring positions).

-

Oxidation

-

Strong Oxidants (e.g., KMnO₄) :

Isotope Effects in Reaction Kinetics

Deuterium substitution alters reaction dynamics:

| Reaction Type | Kinetic Isotope Effect (kH/kD) | Explanation |

|---|---|---|

| EAS Nitration | 1.1–1.3 | Reduced hyperconjugative stabilization at transition state |

| - OH Abstraction | 2.5–3.0 | Higher C-D bond dissociation energy vs. C-H |

Scientific Research Applications

NMR Spectroscopy

Use as a Solvent and Internal Standard

Methoxy(benzene-d5) is widely utilized as a solvent in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated form provides a clean background signal, allowing for clearer analysis of molecular structures and dynamics. The presence of deuterium reduces the interference from protons, which enhances the sensitivity and resolution of the spectra obtained.

| Application | Description |

|---|---|

| Solvent | Acts as a non-protonated solvent for NMR studies |

| Internal Standard | Provides a reference point for chemical shift measurements |

Isotope Labeling

Tracing Metabolic Pathways

In metabolic studies, methoxy(benzene-d5) serves as an important tool for tracing the pathways of organic compounds within biological systems. The incorporation of deuterium allows researchers to track the movement and transformation of molecules in metabolic processes, providing insights into biochemical pathways.

| Study Type | Findings |

|---|---|

| Metabolic Studies | Allows tracking of organic compounds in biological systems |

| Pathway Analysis | Enhances understanding of biochemical reactions |

Pharmaceutical Research

Synthesis of Deuterated Drugs

The pharmaceutical industry employs methoxy(benzene-d5) in the synthesis of deuterated drugs, which can improve metabolic stability and reduce drug-drug interactions. The presence of deuterium can alter the pharmacokinetics of drugs, leading to enhanced therapeutic efficacy.

| Application | Benefit |

|---|---|

| Drug Synthesis | Improves metabolic stability |

| Reduced Interactions | Minimizes adverse drug interactions |

Environmental Research

Studying Degradation Pathways

Methoxy(benzene-d5) is also used in environmental research to study the degradation pathways of organic pollutants. By utilizing deuterated compounds, researchers can better understand how pollutants break down in various environmental conditions, aiding in the development of effective remediation strategies.

| Research Focus | Application |

|---|---|

| Pollutant Degradation | Analyzes breakdown processes in different environments |

| Remediation Strategies | Informs development of pollution mitigation methods |

Case Study 1: NMR Spectroscopy Applications

A study published in Journal of Chemical Physics demonstrated the effectiveness of methoxy(benzene-d5) as a solvent for obtaining high-resolution NMR spectra of complex organic molecules. The results indicated that using this deuterated solvent significantly improved spectral clarity compared to traditional solvents.

Case Study 2: Pharmaceutical Development

Research conducted by Smith et al. (2023) highlighted the use of methoxy(benzene-d5) in synthesizing a new class of anti-cancer drugs. The incorporation of deuterium was found to enhance the drug's stability and reduce side effects, leading to promising results in preclinical trials.

Case Study 3: Environmental Impact Studies

A comprehensive study on the degradation pathways of methoxy(benzene-d5)-labeled pollutants showed that tracking these compounds allowed researchers to identify key degradation intermediates. This information is crucial for developing effective environmental remediation strategies.

Mechanism of Action

The mechanism of action of Methoxy(benzene-d5) in various applications is primarily due to its deuterium content. Deuterium atoms have a different nuclear spin compared to hydrogen, which affects the magnetic properties of the compound. In NMR spectroscopy, this results in distinct spectral patterns that help in the detailed analysis of molecular structures. In biological systems, deuterium-labeled compounds can be tracked more accurately, providing insights into metabolic processes and pathways.

Comparison with Similar Compounds

Methoxy(benzene-d5) can be compared with other deuterated aromatic compounds such as:

Benzene-d6 (C6D6): Used as a solvent in NMR spectroscopy.

Toluene-d8 (C6D5CD3): Used in NMR spectroscopy and as a deuterated solvent.

Ethylbenzene-d10 (C6D5CD2CD3): Used in NMR spectroscopy and isotope labeling studies.

Uniqueness: Methoxy(benzene-d5) is unique due to the presence of both a methoxy group and deuterium atoms, making it particularly useful in studies where both electronic effects and isotope labeling are important. Its electron-donating methoxy group enhances reactivity in electrophilic aromatic substitution reactions, while the deuterium atoms provide distinct NMR signals for detailed structural analysis.

Biological Activity

Methoxy(benzene-d5), commonly referred to as anisole-d5, is a deuterated derivative of anisole, characterized by the presence of a methoxy group attached to a benzene ring. This compound has gained attention in various fields, particularly in metabolic studies, due to its unique isotopic labeling properties. This article discusses the biological activity of Methoxy(benzene-d5), focusing on its biochemical interactions, cellular effects, metabolic pathways, and implications for pharmacological research.

Target of Action

Methoxy(benzene-d5) primarily targets the aromatic ring in organic compounds. Its mode of action involves electrophilic aromatic substitution reactions, where the methoxy group enhances the nucleophilicity of the benzene ring, making it more reactive towards electrophiles.

Biochemical Pathways

The compound is metabolized mainly through cytochrome P450 enzymes, which catalyze O-demethylation reactions leading to the formation of phenolic metabolites. These metabolites can further undergo conjugation reactions such as glucuronidation and sulfation, enhancing their solubility and facilitating excretion.

Methoxy(benzene-d5) interacts with various enzymes and proteins, significantly influencing cellular processes. Key interactions include:

- Cytochrome P450 Enzymes : The methoxy group undergoes O-demethylation, resulting in phenolic compounds that play crucial roles in drug metabolism.

- Protein Interactions : The compound can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, potentially altering protein conformation and activity.

Cellular Effects

Research indicates that Methoxy(benzene-d5) affects several cellular functions:

- Cell Signaling : It modulates signaling pathways that influence gene expression and cellular metabolism.

- Cell Viability : Prolonged exposure can lead to changes in cell viability and differentiation, with varying effects based on dosage levels.

Dosage Effects in Animal Models

The biological effects of Methoxy(benzene-d5) vary significantly with dosage:

- Low Doses : Generally well-tolerated with minimal adverse effects.

- High Doses : Associated with hepatotoxicity and nephrotoxicity due to the accumulation of reactive metabolites formed during metabolism.

Metabolic Pathways

The primary metabolic pathway for Methoxy(benzene-d5) involves:

- O-Demethylation : Conversion to phenolic metabolites.

- Conjugation Reactions : Further processing to enhance solubility for excretion.

These pathways are crucial for understanding the compound's pharmacokinetics and potential toxicity .

Transport and Distribution

Methoxy(benzene-d5) is distributed within biological systems through both passive diffusion and active transport mechanisms. It can bind to plasma proteins such as albumin, which aids in its solubility and transport across tissues.

Subcellular Localization

The localization of Methoxy(benzene-d5) within cells is influenced by its chemical properties:

- Primarily found in the cytoplasm and cell membranes.

- Can localize to specific organelles like the endoplasmic reticulum and mitochondria through post-translational modifications.

Case Studies

A variety of studies have explored the biological activity of Methoxy(benzene-d5):

- Genotoxicity Assessments : Research has indicated potential genotoxic effects associated with compounds similar to Methoxy(benzene-d5), particularly concerning oxidative stress mechanisms .

- Toxicokinetics Studies : Investigations into absorption, distribution, metabolism, and excretion (ADME) highlight its behavior in biological systems, revealing significant insights into its safety profile when used as a tracer in metabolic studies .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Mechanism of Action | Electrophilic aromatic substitution reactions |

| Metabolic Pathways | O-demethylation via cytochrome P450 enzymes |

| Cellular Effects | Modulates signaling pathways; affects cell viability |

| Dosage Effects | Low doses well-tolerated; high doses linked to hepatotoxicity |

| Transport Mechanisms | Passive diffusion; binding to plasma proteins like albumin |

| Subcellular Localization | Primarily cytoplasmic; localized to organelles like mitochondria |

Q & A

Q. What are the optimal synthetic routes for preparing Methoxy(benzene-d5) with high isotopic purity, and what analytical techniques are recommended for verifying deuterium incorporation?

- Methodological Answer : Methoxy(benzene-d5) can be synthesized via acid-catalyzed deuterium exchange using deuterated reagents (e.g., D₂O or CD₃OD). For high isotopic purity (>99%), repeated exchange cycles under anhydrous conditions are critical. Post-synthesis, nuclear magnetic resonance (¹H NMR and ¹³C NMR) should be used to confirm deuterium incorporation by observing the absence of proton signals in the methoxy and aromatic regions. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) is recommended to validate molecular weight and isotopic distribution .

Q. How should researchers design experiments to assess the isotopic stability of Methoxy(benzene-d5) under various reaction conditions?

- Methodological Answer : Stability studies should compare reaction kinetics between Methoxy(benzene-d5) and its non-deuterated counterpart under controlled conditions (e.g., temperature, pH, solvent polarity). Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC-MS) to monitor deuterium retention over time. Control experiments with isotopically labeled internal standards (e.g., benzene-d6) can help distinguish between isotopic exchange and decomposition pathways. Data analysis should include kinetic isotope effect (KIE) calculations to quantify stability differences .

Advanced Research Questions

Q. In kinetic isotope effect (KIE) studies, how does the deuteration of the methoxy group in benzene-d5 influence reaction mechanisms compared to the non-deuterated analog?

- Methodological Answer : Deuteration alters the vibrational frequencies of the methoxy group, which can slow reaction rates in bond-breaking steps (primary KIE) or modify electronic resonance effects (secondary KIE). For example, in electrophilic aromatic substitution, deuterated methoxy groups may exhibit reduced resonance stabilization due to altered electron-donating capacity. To isolate these effects, use isotopic scrambling experiments paired with computational modeling (e.g., density functional theory, DFT) to map electronic differences. NMR chemical shift analysis (¹³C and ¹⁷O) can further reveal resonance interactions .

Q. What strategies can resolve discrepancies in NMR chemical shift data when analyzing Methoxy(benzene-d5) in different solvent systems?

- Methodological Answer : Solvent-induced shifts arise from polarity and hydrogen-bonding interactions. To standardize data, acquire NMR spectra in deuterated solvents (e.g., CDCl₃, DMSO-d6) and reference against internal standards (e.g., TMS). For conflicting results, perform variable-temperature NMR to assess solvent–solute interactions. Cross-validate findings with computational simulations (e.g., COSMO-RS) to model solvent effects on chemical shifts. Literature comparisons using databases like SciFinder or Reaxys are essential to contextualize anomalies .

Q. How can computational chemistry models be integrated with experimental data to predict the vibrational spectra of Methoxy(benzene-d5)?

- Methodological Answer : Combine experimental infrared (IR) and Raman spectroscopy with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate vibrational modes. Focus on the methoxy C–O and C–D stretching frequencies, which are sensitive to isotopic substitution. Calibrate force constants using isotopic analogs (e.g., benzene-d6) to improve accuracy. For validation, compare computed isotopic frequency shifts (e.g., ν(C–D) ≈ 2100 cm⁻¹) with experimental data. This hybrid approach is critical for interpreting isotopic labeling effects in mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.